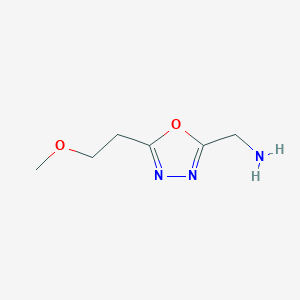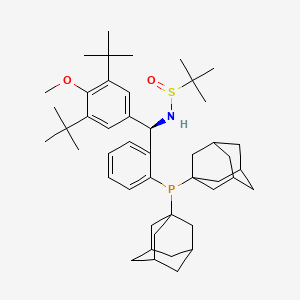![molecular formula C10H19N5 B13648044 1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13648044.png)
1-[2-(4-Methyl-1-piperazinyl)ethyl]-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and industrial chemistry. The presence of both piperazine and pyrazole moieties in its structure contributes to its unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpiperazine and 1H-pyrazol-3-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways affected by this compound include signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Effects: The compound’s effects are mediated through its binding to specific targets, leading to changes in cellular processes and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-[2-(4-Methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-phenyl-1H-pyrazol-4-yl)methanone and 6-(cyclohexylamino)-9-[2-(4-methylpiperazin-1-yl)-ethyl]-9H-purine-2-carbonitrile share structural similarities
Uniqueness: The presence of both piperazine and pyrazole moieties in 1-[2-(4-methylpiperazin-1-yl)ethyl]-1H-pyrazol-3-amine contributes to its unique chemical and biological properties, making it distinct from other related compounds
Eigenschaften
Molekularformel |
C10H19N5 |
|---|---|
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
1-[2-(4-methylpiperazin-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H19N5/c1-13-4-6-14(7-5-13)8-9-15-3-2-10(11)12-15/h2-3H,4-9H2,1H3,(H2,11,12) |
InChI-Schlüssel |
QJLBOOIOOHVBNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCN2C=CC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



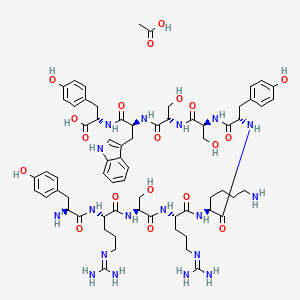
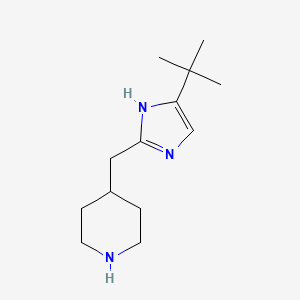
![3-(4-Bromophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13647994.png)
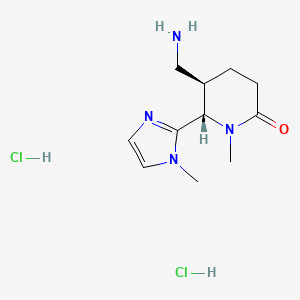
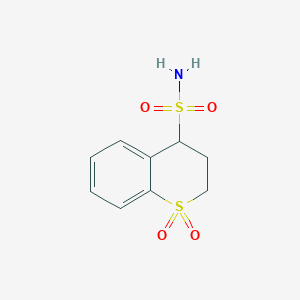
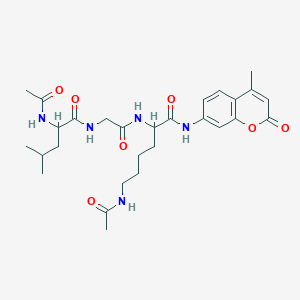
![1-[5-(Trifluoromethyl)furan-2-yl]ethanone](/img/structure/B13648014.png)


